An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Bromide
An In-depth Technical Guide to the Physical and Chemical Properties of Vinyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl bromide (CH₂=CHBr), systematically named bromoethene, is a halogenated alkene that serves as a valuable, albeit hazardous, chemical intermediate. It is a colorless gas at room temperature with a characteristic pleasant, pungent odor.[1][2][3][4] Due to its reactive vinyl group and the presence of a bromine atom, vinyl bromide is utilized in the synthesis of various polymers, particularly as a comonomer to impart flame-retardant properties to materials like acrylate (B77674) polymers.[1][5] It is also a precursor for the preparation of vinylmagnesium bromide, a useful Grignard reagent in organic synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties of vinyl bromide, detailed experimental protocols for its key reactions, and an examination of its metabolic pathway, offering a critical resource for professionals in research and development.
Physical Properties
Vinyl bromide is a volatile compound with a low boiling point and is insoluble in water but soluble in many organic solvents such as ethanol (B145695), ether, acetone, benzene, and chloroform.[1][4][6] A summary of its key physical properties is presented in the tables below for easy reference and comparison.
Table 1: General Physical Properties of Vinyl Bromide
| Property | Value | References |
| Molecular Formula | C₂H₃Br | [1][7] |
| Molar Mass | 106.95 g/mol | [1][7] |
| Appearance | Colorless gas or liquid | [1][3] |
| Odor | Pleasant, pungent | [1][3][4] |
Table 2: Quantitative Physical Properties of Vinyl Bromide
| Property | Value | Conditions | References |
| Melting Point | -137.8 °C (-216.0 °F; 135.3 K) | [1] | |
| Boiling Point | 15.8 °C (60.4 °F; 288.9 K) | at 760 mmHg | [1][8] |
| Density | 1.525 g/cm³ | at boiling point (liquid) | [1] |
| 1.4933 g/cm³ | at 20 °C | [1][8] | |
| Solubility in Water | Insoluble | [1][2][9] | |
| log P (Octanol/Water Partition Coefficient) | 1.57 | [1][8] | |
| Vapor Pressure | 206.8 kPa | at 37.8 °C | [1] |
| 895 mmHg | at 68°F (20°C) | [9] | |
| Vapor Density (Relative to Air) | 3.7 | [8][9] | |
| Refractive Index (nD) | 1.4380 | at 20 °C | [10] |
| Heat of Vaporization (ΔvapHo) | 25.4 kJ/mol | [10] | |
| Flash Point | 5 °C (41 °F; 278 K) | [1] | |
| Autoignition Temperature | 530 °C (986 °F; 803 K) | [1] | |
| Explosive Limits in Air | 9% - 15% by volume | [1][2][4] |
Chemical Properties and Reactivity
Vinyl bromide's chemical reactivity is dominated by the presence of the carbon-carbon double bond and the carbon-bromine bond. It readily undergoes addition reactions and polymerization. It is a flammable gas and can react violently with oxidants.[5][11] Sunlight and heat can induce polymerization, which can be exothermic and potentially explosive.[11][12] For this reason, it is often shipped and stored with a stabilizer, such as 0.1% phenol (B47542) or monomethyl ether hydroquinone.[2][7][11]
Chemical Reactivity Overview
-
Polymerization: Undergoes free-radical polymerization to form polyvinyl bromide. This can be initiated by heat, light, or chemical initiators.[11][12]
-
Addition Reactions: The double bond is susceptible to electrophilic addition. For example, it reacts with hydrogen halides like HBr.[7]
-
Grignard Reagent Formation: Reacts with magnesium in an ether solvent to form vinylmagnesium bromide, a versatile nucleophile in organic synthesis.[1]
-
Combustion: Burns to produce toxic gases, including hydrogen bromide.[12]
-
Decomposition: Decomposes upon burning, producing toxic fumes.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments involving vinyl bromide.
Synthesis of Vinyl Bromide via Dehydrobromination of 1,2-Dibromoethane (B42909)
Vinyl bromide can be synthesized in the laboratory by the dehydrobromination of 1,2-dibromoethane using a strong base, such as potassium hydroxide (B78521), in an alcoholic solvent.[5][13]
Materials:
-
1,2-dibromoethane
-
Potassium hydroxide (KOH) pellets
-
Ethanol (95% or absolute)
-
Boiling chips
-
Ice
-
Drying agent (e.g., anhydrous calcium chloride)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Receiving flask
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in ethanol. For every mole of 1,2-dibromoethane, use a slight excess of potassium hydroxide (e.g., 1.1 to 1.2 moles).
-
Add a few boiling chips to the flask.
-
Set up the apparatus for reflux.
-
Slowly add the 1,2-dibromoethane to the heated alcoholic KOH solution. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
After the reflux period, reconfigure the apparatus for distillation.
-
Carefully distill the vinyl bromide from the reaction mixture. The boiling point of vinyl bromide is 15.8 °C, so the receiving flask should be cooled in an ice bath to effectively collect the gaseous product.[1]
-
The collected vinyl bromide may be contaminated with ethanol and water. To purify, wash the distillate with water in a separatory funnel to remove ethanol and unreacted KOH.
-
Dry the vinyl bromide over a suitable drying agent like anhydrous calcium chloride.
-
A final fractional distillation can be performed to obtain pure vinyl bromide.
Experimental Workflow for Synthesis of Vinyl Bromide
Caption: Workflow for the synthesis of vinyl bromide.
Free-Radical Polymerization of Vinyl Bromide
The polymerization of vinyl bromide can be initiated by free radicals, typically generated from an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[14][15][16] The following is a general procedure for the solution polymerization of vinyl bromide.
Materials:
-
Vinyl bromide (stabilizer removed by passing through a column of alumina)
-
A suitable solvent (e.g., benzene, toluene, or tetrahydrofuran)
-
A free-radical initiator (e.g., AIBN or benzoyl peroxide)
-
A non-solvent for the polymer (e.g., methanol (B129727) or ethanol) for precipitation
Equipment:
-
Reaction vessel (e.g., a Schlenk flask or a polymerization tube)
-
Inert gas supply (e.g., nitrogen or argon)
-
Constant temperature bath
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
The reaction vessel is charged with the desired amount of solvent and vinyl bromide monomer. The concentration of the monomer in the solvent will influence the rate of polymerization and the molecular weight of the resulting polymer.
-
The initiator (typically 0.1-1% by weight of the monomer) is added to the solution.
-
The reaction mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period. Oxygen can inhibit free-radical polymerization.
-
The sealed reaction vessel is then placed in a constant temperature bath set to a temperature that will cause the decomposition of the initiator at a suitable rate (e.g., 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a predetermined time, which will depend on the desired conversion. The progress of the reaction can be monitored by taking samples and analyzing the monomer concentration (e.g., by gas chromatography).
-
To terminate the polymerization, the reaction vessel is cooled rapidly in an ice bath.
-
The polymer is isolated by precipitating it from the solution by adding a non-solvent. For polyvinyl bromide, methanol or ethanol are suitable non-solvents.
-
The precipitated polymer is collected by vacuum filtration, washed with the non-solvent to remove any unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
Logical Relationship in Free-Radical Polymerization
Caption: Key stages of free-radical polymerization.
Electrophilic Addition of Hydrogen Bromide to Vinyl Bromide
The addition of hydrogen bromide (HBr) to vinyl bromide proceeds via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of 1,1-dibromoethane.[5]
Materials:
-
Vinyl bromide
-
Anhydrous hydrogen bromide (gas or solution in a non-polar solvent like acetic acid)
-
A non-polar, aprotic solvent (e.g., dichloromethane (B109758) or pentane)
Equipment:
-
Gas dispersion tube (if using gaseous HBr)
-
Reaction flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the vinyl bromide in a suitable anhydrous, non-polar solvent in a reaction flask equipped with a magnetic stirrer.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath to control the exothermicity of the reaction and to prevent the evaporation of vinyl bromide.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent dropwise.
-
The reaction is typically rapid. Monitor the reaction progress by TLC or GC if necessary.
-
Once the reaction is complete, the excess HBr and solvent can be removed by evaporation under reduced pressure.
-
The crude product, 1,1-dibromoethane, can be purified by distillation.
Anti-Markovnikov Addition of Hydrogen Bromide to Vinyl Bromide
In the presence of peroxides, the addition of HBr to vinyl bromide proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1,2-dibromoethane.[3][8][10][17]
Materials:
-
Vinyl bromide
-
Anhydrous hydrogen bromide
-
A radical initiator (e.g., benzoyl peroxide or di-tert-butyl peroxide)
-
A non-polar solvent (e.g., pentane (B18724) or hexane)
-
UV lamp (optional, can be used for initiation)
Equipment:
-
Quartz reaction vessel (if using UV initiation)
-
Gas dispersion tube
-
Reaction flask
-
Magnetic stirrer
-
Low-temperature bath
Procedure:
-
Dissolve the vinyl bromide and a catalytic amount of the peroxide initiator in a non-polar solvent in the reaction flask.
-
Cool the mixture in a low-temperature bath.
-
Slowly bubble anhydrous HBr gas through the solution.
-
If not using a thermally labile peroxide, the reaction mixture can be irradiated with a UV lamp to initiate the formation of bromine radicals.
-
Allow the reaction to proceed until completion.
-
Work-up involves washing the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine and then with water.
-
The organic layer is dried over a suitable drying agent, and the solvent is removed by evaporation.
-
The product, 1,2-dibromoethane, can be purified by distillation.
Metabolic Pathway and Toxicity
Vinyl bromide is classified as a Group 2A carcinogen by the IARC, meaning it is probably carcinogenic to humans.[9] Its toxicity is linked to its metabolism in the liver. The primary metabolic pathway involves the oxidation of vinyl bromide by cytochrome P450 enzymes, particularly CYP2E1.[17] This oxidation produces the reactive electrophile, bromoethylene oxide. This epoxide is unstable and can rearrange to form bromoacetaldehyde (B98955). Both bromoethylene oxide and bromoacetaldehyde are capable of alkylating DNA and proteins, leading to the formation of DNA adducts. These adducts can cause mutations and initiate the process of carcinogenesis.
References
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- 2. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
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- 4. brainly.com [brainly.com]
- 5. The reaction of 1,2-dibromoethane with alcoholic KOH yields | Filo [askfilo.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. byjus.com [byjus.com]
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- 12. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 15. pslc.ws [pslc.ws]
- 16. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 17. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
